molecular formula C10H10O B092920 Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one CAS No. 15719-09-2

Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one

Cat. No. B092920
CAS RN: 15719-09-2
M. Wt: 146.19 g/mol
InChI Key: LGIUJDXRMYAWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one (TDD) is a bicyclic ketone that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. TDD is a versatile compound that exhibits unique properties, making it an attractive target for researchers.

Mechanism Of Action

The mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one is not fully understood. However, it is believed that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to modulate signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and physiological effects:
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits antibacterial, antifungal, and antitumor activities. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In vivo studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits anti-inflammatory, analgesic, and antihypertensive activities.

Advantages And Limitations For Lab Experiments

The advantages of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its versatility, unique properties, and potential applications in various fields. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one can be synthesized using several methods, and it can be used as a starting material for the synthesis of various natural products and bioactive compounds. However, the limitations of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Firstly, further studies are needed to elucidate the mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Secondly, the potential applications of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in medicinal chemistry, material science, and organic synthesis should be explored further. Thirdly, the synthesis of new derivatives of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one should be investigated to improve its solubility and reduce its toxicity. Finally, the potential of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one as a scaffold for the design of new drugs should be explored further.

Synthesis Methods

The synthesis of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the Robinson annulation. The Diels-Alder reaction involves the reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic ring using sodium metal and liquid ammonia. The Robinson annulation involves the reaction between an α,β-unsaturated ketone and a cyclic ketone, leading to the formation of a bicyclic compound.

Scientific Research Applications

Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been investigated for its antibacterial, antifungal, and antitumor properties. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been studied as a potential scaffold for the design of new drugs. In material science, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a starting material for the synthesis of various natural products and bioactive compounds.

properties

CAS RN

15719-09-2

Product Name

Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

tricyclo[3.3.2.02,8]deca-6,9-dien-3-one

InChI

InChI=1S/C10H10O/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-4,6-8,10H,5H2

InChI Key

LGIUJDXRMYAWEG-UHFFFAOYSA-N

SMILES

C1C2C=CC3C(C3C1=O)C=C2

Canonical SMILES

C1C2C=CC3C(C3C1=O)C=C2

Origin of Product

United States

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